6-(Dimethylamino)picolinaldehyde
Description
6-(Dimethylamino)picolinaldehyde (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a pyridine-based aldehyde derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the pyridine ring. This compound serves as a critical building block in medicinal chemistry and organic synthesis due to its electron-donating dimethylamino group, which enhances reactivity and influences molecular interactions. For instance, it has been employed in the synthesis of 3-substituted pyrazoles targeting TGF-β inhibition and as a key intermediate in SIRT2 inhibitor development .
The dimethylamino group at the 6-position significantly impacts electronic properties, increasing nucleophilicity at the aldehyde group and enabling participation in condensation, alkylation, and cyclization reactions . Its structural uniqueness lies in the synergy between the aromatic pyridine core and the electron-rich dimethylamino substituent, which collectively modulate biological activity and synthetic utility.
Properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIIARHSJJRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578926 | |
| Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208110-83-2 | |
| Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Dimethylamino)picolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-bromo-N,N-dimethylpyridin-2-amine with N,N-dimethylformamide (DMF) under specific conditions . The reaction typically proceeds with a high yield of around 87%.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced equipment and techniques helps in achieving consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under appropriate conditions.
Major Products Formed
Oxidation: 6-(Dimethylamino)picolinic acid.
Reduction: 6-(Dimethylamino)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)picolinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Molecular Weight |
|---|---|---|---|
| This compound | 1.8 | 2.1 (DMSO) | 164.2 |
| 4-Chloro-6-methylpicolinaldehyde | 2.5 | 0.8 (DMSO) | 155.6 |
| 6-(Difluoromethyl)-3-fluoropicolinaldehyde | 2.1 | 1.5 (DMSO) | 190.1 |
*Predicted using ChemAxon software.
Biological Activity
6-(Dimethylamino)picolinaldehyde (CAS No. 208110-83-2) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a dimethylamino group and an aldehyde functional group. This structure enables it to participate in various chemical reactions, including oxidation and nucleophilic substitutions, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activities. For instance, it serves as a synthetic precursor for the CRF₁ antagonist R121920, which has been investigated for its potential in cancer therapy through modulation of stress-related pathways.
A study demonstrated that compounds with similar structural features showed enhanced cytotoxicity against cancer cell lines when subjected to methylation processes. The introduction of dimethylamino groups often increased the potency of these compounds against various tumors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as phosphoinositide 3-kinase (PI3K).
- Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
- DNA Interaction : The presence of the aldehyde group allows for potential interactions with DNA, which could disrupt replication and transcription processes.
Study 1: CRF₁ Antagonist Development
In a study focusing on the development of CRF₁ antagonists, this compound was synthesized as part of a series aimed at creating selective ligands for PET imaging. The compound's ability to bind selectively to CRF₁ receptors highlights its potential therapeutic applications in stress-related disorders and cancer.
Study 2: Methylation Effects
A systematic investigation into the methylation of thiosemicarbazones revealed that compounds with terminal dimethylation exhibited significantly increased cytotoxicity. This suggests that structural modifications like those seen in this compound can enhance biological activity against resistant cancer cell lines .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
